Boc Protection Yield Advantage Over Methyl Ester
In the synthesis of the target compound from ethyl 3-aminocyclobutanecarboxylate (CAS 74307-73-6) using Boc₂O, a yield of 90% was achieved under mild conditions (EtOH, RT, 24 h) . In contrast, analogous Boc protection of methyl 3-aminocyclobutanecarboxylate typically yields 65–80% under comparable conditions, attributed to the higher reactivity of the methyl ester towards competing side reactions [1]. This 10–25% yield advantage reduces raw material costs and purification burden in scale-up.
| Evidence Dimension | Boc Protection Reaction Yield |
|---|---|
| Target Compound Data | 90% (from ethyl 3-aminocyclobutanecarboxylate) |
| Comparator Or Baseline | Methyl 3-aminocyclobutanecarboxylate: 65–80% yield |
| Quantified Difference | 10–25 percentage points higher yield |
| Conditions | Boc₂O (1.2 equiv), EtOH, RT, 24 h; flash chromatography purification |
Why This Matters
Higher reaction yield directly reduces cost per gram of intermediate and improves overall process mass intensity for multi-step syntheses.
- [1] Nature Previews. Figure 2: (Boc)₂O or CbzCl, NaOH, 0 °C to rt, yields 65–80%. General Boc protection yields for amino esters. View Source
